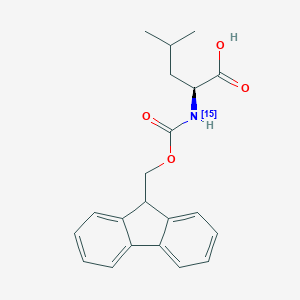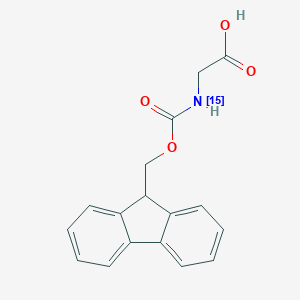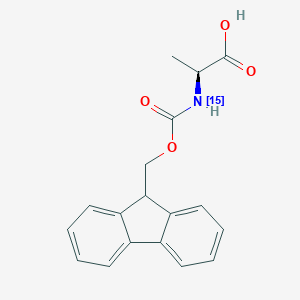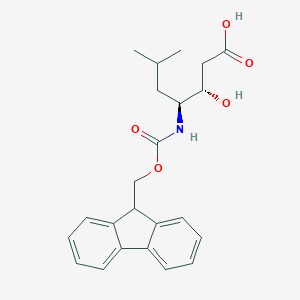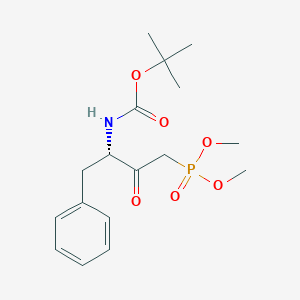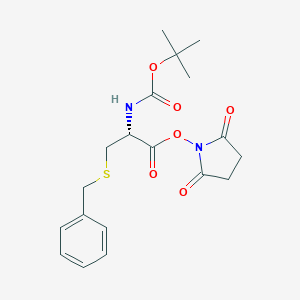
Boc-cys(bzl)-osu
Descripción general
Descripción
N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester: (Boc-cys(bzl)-osu) is a derivative of cysteine, an amino acid. This compound is widely used in peptide synthesis, particularly in the protection of the thiol group of cysteine residues during solid-phase peptide synthesis (SPPS). The Boc group protects the amino group, while the benzyl group protects the thiol group, preventing unwanted side reactions during peptide chain assembly.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-cys(bzl)-osu typically involves the following steps:
Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Thiol Group: The thiol group is protected by reacting the Boc-protected cysteine with benzyl bromide in the presence of a base like sodium hydroxide.
Formation of the N-hydroxysuccinimide Ester: The final step involves the reaction of Boc-cys(bzl)-OH with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Boc-cys(bzl)-osu undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester is replaced by nucleophiles such as amines, leading to the formation of amide bonds.
Deprotection Reactions: The Boc and benzyl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) and catalytic hydrogenation, respectively
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, in the presence of a base like triethylamine, are common nucleophiles.
Deprotection: Trifluoroacetic acid for Boc group removal and hydrogen gas with a palladium catalyst for benzyl group removal
Major Products:
Amide Bonds: Formed during peptide synthesis.
Free Cysteine: Obtained after deprotection of the Boc and benzyl groups
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Boc-cys(bzl)-osu is extensively used in the synthesis of peptides, particularly in the protection of cysteine residues to prevent unwanted side reactions
Biology:
Protein Engineering: Used in the synthesis of cysteine-containing peptides and proteins, facilitating the study of protein structure and function
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents
Industry:
Mecanismo De Acción
Boc-cys(bzl)-osu exerts its effects through the formation of stable amide bonds during peptide synthesis. The N-hydroxysuccinimide ester reacts with nucleophiles such as amines, forming amide bonds and releasing N-hydroxysuccinimide. The Boc and benzyl groups protect the amino and thiol groups, respectively, preventing unwanted side reactions during peptide chain assembly .
Comparación Con Compuestos Similares
- N-tert-Butoxycarbonyl-S-benzyl-L-cysteine (Boc-cys(bzl)-OH)
- N-tert-Butoxycarbonyl-S-4-methylbenzyl-L-cysteine (Boc-cys(4-mebzl)-OH)
- N-tert-Butoxycarbonyl-S-4-methoxybenzyl-L-cysteine (Boc-cys(4-meobzl)-OH)
Uniqueness: Boc-cys(bzl)-osu is unique due to its N-hydroxysuccinimide ester functionality, which facilitates efficient coupling reactions in peptide synthesis. This makes it particularly valuable in solid-phase peptide synthesis, where rapid and efficient formation of amide bonds is crucial .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSSLLYGMLXNIC-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


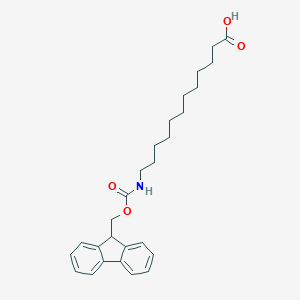
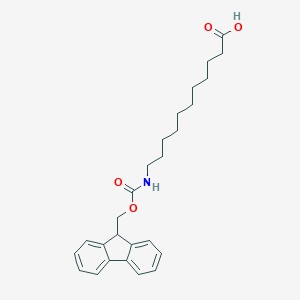

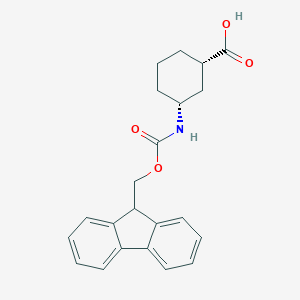

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)
